molecular formula C7H11NO2 B13594347 5-Azaspiro[2.4]heptane-4-carboxylic acid

5-Azaspiro[2.4]heptane-4-carboxylic acid

Cat. No.: B13594347
M. Wt: 141.17 g/mol
InChI Key: CVPZIHYJXYSOSI-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptane-4-carboxylic acid (CAS 1502529-91-0) is a spirocyclic proline analog valued in medicinal chemistry for its unique conformational properties. Its rigid, spirocyclic scaffold introduces significant structural constraint when incorporated into peptide chains, which is a critical strategy for enhancing biological activity and optimizing the pharmacokinetic profiles of drug candidates . This compound serves as a versatile and key synthetic intermediate for the development of active pharmaceutical ingredients. It has been specifically identified as a precursor in the industrial synthesis of advanced therapeutics, most notably Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in the treatment of Hepatitis C virus (HCV) infections . The structural motif of the 5-azaspiro[2.4]heptane core is also explored in the research of other antimicrobial agents, including quinolone antibacterial agents . The compound presents both a carboxylic acid and a secondary amine functionality, allowing for versatile chemical derivatization and making it a valuable building block in lead optimization and fragment-based drug discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-azaspiro[2.4]heptane-4-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)5-7(1-2-7)3-4-8-5/h5,8H,1-4H2,(H,9,10)

InChI Key

CVPZIHYJXYSOSI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC2C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation and Alkene Formation

The synthesis often begins with the oxidation of 4-hydroxyproline derivatives to the corresponding ketone. For example, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxyl pyrrolidine-2-formic acid can be oxidized using TEMPO and sodium hypochlorite (NaClO) in isopropyl acetate at 0–5 °C, followed by stirring at room temperature overnight. This step yields the ketone intermediate essential for subsequent transformations.

The ketone is then converted to an exocyclic alkene using Wittig reagents or alternatives such as Tebbe or Lombardo reagents. This alkene serves as the substrate for cyclopropanation.

Cyclopropanation via Dihalocarbenes

The exocyclic alkene undergoes cyclopropanation using dihalocarbenes generated in situ, typically from dihalogenated acetic acid salts under thermal conditions. This step forms a dihalogenated cyclopropane intermediate. The reaction may be catalyzed or facilitated by halide salts or phase transfer catalysts to improve efficiency.

Hydrodehalogenation to Form Spirocyclopropyl Ring

The dihalogenated cyclopropane intermediate is subjected to hydrodehalogenation under reductive free radical or single electron transfer conditions, removing halogens and yielding the spirocyclopropyl ring characteristic of 5-azaspiro[2.4]heptane derivatives.

Chiral Synthesis and Amino Protection

A key advancement is the stereoselective synthesis of (S)-5-R-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, where R is an amino-protecting group such as tert-butoxycarbonyl. The process involves dissolving a precursor compound in an inert solvent, adding alkali, and performing a reaction that builds the glycine α-carbon chirality with high enantiomeric excess (>98%) and yield (total ~50%). This method avoids the need for chiral separation, significantly reducing cost and complexity.

Alternative Routes: Organolithium and Carbon Dioxide Fixation

Another reported method involves the lithiation of protected pyrrolidine derivatives at low temperature (-78 to -60 °C) using sec-butyllithium and TMEDA, followed by bubbling carbon dioxide through the reaction mixture. After workup, this yields the 5-azaspiroheptane carboxylic acid derivative with high purity (>99% by HPLC) after extraction and purification steps.

Final Purification and Characterization

Final products are typically purified by extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and solvent evaporation. Diastereomeric mixtures can be separated by preparative reversed-phase HPLC or silica gel chromatography, depending on the protecting groups and substituents. The purified compounds exhibit high stereochemical purity and are characterized by NMR, including 1H, 19F HOESY experiments when fluorinated analogs are involved.

Comparative Data Table of Preparation Methods

Step Method/Conditions Yield (%) Stereoselectivity (ee %) Notes
Oxidation of 4-hydroxyproline TEMPO/NaClO in isopropyl acetate, 0–5 °C to RT overnight Not specified Not specified Mild oxidation, high selectivity
Alkene formation Wittig/Tebbe/Lombardo reagents Not specified Not specified Converts ketone to exocyclic alkene
Cyclopropanation Dihalocarbenes from dihalogenated acetic acid salts, phase transfer catalyst Not specified Not specified Forms dihalogenated cyclopropane
Hydrodehalogenation Reductive free radical or single electron transfer conditions Not specified Not specified Yields spirocyclopropyl ring
Chiral synthesis Alkali in inert solvent, amino-protecting groups (Boc, Cbz) ~50 total >98 ee No chiral separation needed
Organolithium carboxylation sec-BuLi/TMEDA, -78 to -60 °C, CO2 bubbling, RT 48 h 78 >99 HPLC purity High purity, scalable

In-Depth Research Findings

  • The stereoselective synthesis reported in CN104478791A patent achieves high enantiomeric excess (>98%) and HPLC purity (>99%) without chiral separation, which is a significant improvement over previous methods that required costly chiral chromatography.
  • The use of tert-butoxycarbonyl as an amino-protecting group is prevalent due to its stability and ease of removal under mild acidic conditions.
  • The organolithium/carbon dioxide fixation method provides a practical approach to install the carboxylic acid functionality directly onto the spirocyclic amine scaffold with good yield and purity, suitable for scale-up.
  • The multi-step process involving oxidation, alkene formation, cyclopropanation, and hydrodehalogenation is well-established but involves handling of reactive intermediates and halogenated reagents, requiring careful control of reaction conditions.
  • Analytical techniques such as 1H NMR, 19F HOESY, and reversed-phase HPLC are essential for confirming stereochemistry and purity, especially when fluorinated analogs are synthesized.

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[2.4]heptane-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include dibromides, KOH, and metal carbenoids. The reaction conditions often involve the use of toluene/CH₂Cl₂ mixtures and phase transfer catalysts .

Major Products Formed: The major products formed from these reactions include N-Boc-protected derivatives and other modified proline analogues. These products are often used as intermediates in the synthesis of biologically active molecules .

Scientific Research Applications

5-Azaspiro[2.4]heptane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a versatile starting material for the synthesis of various proline derivatives. In biology and medicine, it is a key element in the synthesis of antiviral agents, such as ledipasvir, which is used to treat hepatitis C virus infections . Additionally, its presence in peptide chains causes conformational restrictions that are critical for biological activity .

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane-4-carboxylic acid involves its incorporation into peptide chains, where it induces conformational restrictions that enhance biological activity. This compound is particularly effective in the synthesis of antiviral agents, where it targets non-structural protein 5A (NS5A) inhibitors .

Comparison with Similar Compounds

Structural Variations and Key Features

The table below compares structural and functional attributes of 5-azaspiro[2.4]heptane derivatives:

Compound Name CAS Number Molecular Formula Carboxylic Acid Position Boc Group Position Key Applications
5-(Boc)-5-azaspiro[2.4]heptane-4-carboxylic acid 2165570-86-3 C₁₂H₁₉NO₄ 4 5 Intermediate for drug discovery
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid 1129634-44-1 C₁₂H₁₉NO₄ 6 5 Key intermediate in ledipasvir synthesis
5-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid 1268519-54-5 C₁₂H₁₉NO₄ 7 5 Protein degrader building blocks
(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic acid 1935385-39-9 C₁₂H₁₉NO₄ 5 4 Chiral building blocks

Key Observations :

  • Positional Isomerism : The carboxylic acid group's position (4, 5, 6, or 7) dictates conformational preferences and biological interactions. For example, the 6-carboxylic acid isomer is essential for ledipasvir due to its optimal spatial alignment with the HCV NS5A protein .
  • Enantioselectivity : The (S)-configured 6-carboxylic acid derivative (CAS 1129634-44-1) is synthesized via phase-transfer catalysis, achieving high enantiomeric excess (>99%) for antiviral applications .
  • Stability : Boc-protected derivatives (e.g., 5-Boc-4-carboxylic acid) exhibit enhanced stability under acidic conditions compared to unprotected analogues, facilitating storage and handling .

Pharmacological and Industrial Relevance

  • Antiviral Activity : The 6-carboxylic acid derivative is irreplaceable in ledipasvir, a drug reducing HCV viral load by >95% in clinical trials .
  • Diverse Applications : The 4-carboxylic acid variant serves as a versatile building block for protease inhibitors, while the 7-carboxylic acid derivative is employed in protein degradation platforms .

Research Findings and Data Tables

Physicochemical Properties

Property 5-Boc-4-carboxylic Acid (S)-5-Boc-6-carboxylic Acid 5-Boc-7-carboxylic Acid
Melting Point (°C) 131–134 142–145 Not reported
Molecular Weight (g/mol) 241.28 241.28 241.28
Purity (HPLC) >99% >99% >97%
Storage Conditions 2–8°C, dry 2–8°C, dry Room temperature

Q & A

Basic: What are the standard synthetic routes for 5-Azaspiro[2.4]heptane-4-carboxylic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step processes, including cyclization and functional group modifications. Key steps include:

  • Cyclization : Formation of the spirocyclic backbone via intramolecular reactions, often using epoxide intermediates or ring-closing strategies .
  • Carboxylic Acid Introduction : Oxidation of alcohol precursors or hydrolysis of ester-protected derivatives under acidic/basic conditions .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .
    Optimization Tips : Use continuous flow reactors for improved temperature control and reduced side reactions during scaling .

Basic: How is the structure of 5-Azaspiro[2.4]heptane-4-carboxylic acid characterized experimentally?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR identify spirocyclic geometry (e.g., distinct splitting patterns for bridgehead protons) and carboxylic acid protons (~12 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 142.15) .
  • X-ray Crystallography : Resolves spatial arrangement of the azaspiro core and hydrogen-bonding networks .
    Validation : Compare experimental data with computational predictions (DFT-optimized structures) .

Advanced: How can reaction conditions be optimized for nucleophilic substitution at the azaspiro ring?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while additives like K2_2CO3_3 neutralize acidic byproducts .
  • Temperature : Reactions at 60–80°C balance reactivity and ring stability; monitor via TLC or in-line IR spectroscopy .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
    Case Study : Substitution with amines achieved 85% yield using DMF at 70°C for 12 hours .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains (e.g., E. coli ATCC 25922 for antimicrobial tests) .
    • Control for solvent effects (e.g., DMSO concentrations ≤0.1%) .
  • Dose-Response Analysis : Fit data to Hill equations to compare EC50_{50} values across studies .
  • Mechanistic Profiling : Perform transcriptomics or proteomics to identify off-target pathways causing cytotoxicity .

Advanced: What mechanistic insights exist for ring-opening reactions of 5-Azaspiro[2.4]heptane-4-carboxylic acid derivatives?

Methodological Answer:

  • Kinetic Studies : Monitor ring-opening via 19^{19}F NMR using fluorinated probes; pseudo-first-order kinetics often apply .
  • Isotopic Labeling : 18^{18}O-tracing in hydrolysis experiments reveals nucleophilic attack at the oxirane oxygen .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for ring distortion .

Advanced: How can computational tools guide the design of novel azaspiro-based inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., bacterial enoyl-ACP reductase) .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with inhibitory activity to prioritize substituents .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes for introducing sulfonamide or heteroaryl groups .

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